2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide
Übersicht
Beschreibung
2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide, also known as PEPD, is a synthetic compound that has been studied extensively for its potential use in medicinal applications. PEPD is a member of the piperazine family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide's mechanism of action is not fully understood, but it is believed to involve modulation of neurotransmitter activity through binding to specific receptor sites. This compound has been shown to have a high affinity for dopamine D2 receptors, which are involved in the regulation of reward and motivation pathways in the brain. This compound has also been shown to modulate serotonin and adrenergic receptor activity, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter activity, changes in receptor expression, and alterations in gene expression. This compound has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its potential therapeutic effects in schizophrenia. This compound has also been shown to alter gene expression in the brain, suggesting that it may have long-term effects on neuronal function.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide has several advantages for use in lab experiments, including its high purity and well-established synthesis method. This compound's affinity for several neurotransmitter receptors also makes it a valuable tool for investigating the role of these receptors in psychiatric disorders. However, this compound's mechanism of action is not fully understood, and its potential therapeutic effects have not been fully validated in clinical trials.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide. One area of interest is the development of more selective compounds that target specific neurotransmitter receptors. Another area of interest is the investigation of this compound's potential therapeutic effects in animal models of psychiatric disorders. Additionally, further studies are needed to fully understand this compound's mechanism of action and potential long-term effects on neuronal function.
Wissenschaftliche Forschungsanwendungen
2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide has been studied extensively for its potential use in medicinal applications, particularly in the treatment of psychiatric disorders such as schizophrenia and depression. This compound has been shown to have an affinity for several neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. This has led to investigations into the compound's ability to modulate neurotransmitter activity and potentially alleviate symptoms of psychiatric disorders.
Eigenschaften
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-3-7-20-10-12-21(13-11-20)19(2)24-23(27)18-25-14-16-26(17-15-25)22-8-5-4-6-9-22/h4-6,8-13,19H,3,7,14-18H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAKHOKSXDUCFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.